N-(4-chloro-2-methylphenyl)-5-methylfuran-2-carboxamide
Overview
Description
N-(4-chloro-2-methylphenyl)-5-methylfuran-2-carboxamide is an organic compound characterized by the presence of a chloro-substituted phenyl group and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chloro-2-methylphenyl)-5-methylfuran-2-carboxamide typically involves the reaction of 4-chloro-2-methylaniline with 5-methyl-2-furoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of automated reactors to ensure precise control over reaction conditions
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.
Reduction: The compound can be reduced using reagents such as lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, especially at the positions ortho and para to the chloro group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Furan-2,5-dione derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives of the phenyl ring.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-chloro-2-methylphenyl)-5-methylfuran-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
- N-(4-chloro-2-methylphenyl)-4-hydroxybenzamide
- 4-chloro-2-methylphenyl isocyanate
- N-(4-chloro-2-methylphenyl)-2-(methylthio)benzamide
Comparison: N-(4-chloro-2-methylphenyl)-5-methylfuran-2-carboxamide is unique due to the presence of the furan ring, which imparts distinct chemical properties compared to similar compounds. The furan ring can participate in additional types of chemical reactions, such as Diels-Alder reactions, which are not possible with benzamide or isocyanate derivatives. This uniqueness makes it a valuable compound for specific applications in synthetic chemistry and materials science.
Properties
IUPAC Name |
N-(4-chloro-2-methylphenyl)-5-methylfuran-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c1-8-7-10(14)4-5-11(8)15-13(16)12-6-3-9(2)17-12/h3-7H,1-2H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOLMKXDVDQEZCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NC2=C(C=C(C=C2)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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